N-(4-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
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Overview
Description
“N-(4-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide” is a synthetic organic compound that belongs to the class of acetamides. It features a complex molecular structure with a chlorophenyl group, a phenyl-oxadiazole moiety, and a phenoxyacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide” typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the phenyl group: The phenyl group is introduced via a substitution reaction.
Formation of the phenoxyacetamide linkage: This involves the reaction of the oxadiazole derivative with a chlorophenyl acetamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or oxadiazole moieties.
Reduction: Reduction reactions could target the oxadiazole ring or the chlorophenyl group.
Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or reduced oxadiazole products.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Medicine
The compound might be explored for its therapeutic potential, including its ability to interact with specific biological targets.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which “N-(4-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide: can be compared with other acetamides or oxadiazole derivatives.
This compound: is unique due to its specific combination of functional groups and molecular structure.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of the chlorophenyl, phenyl-oxadiazole, and phenoxyacetamide groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16ClN3O3 |
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Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C22H16ClN3O3/c23-17-9-11-18(12-10-17)24-20(27)14-28-19-8-4-7-16(13-19)21-25-22(29-26-21)15-5-2-1-3-6-15/h1-13H,14H2,(H,24,27) |
InChI Key |
HBVZPAXPDDDMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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